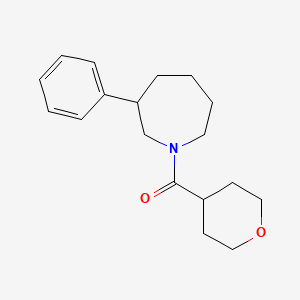
(3-phenylazepan-1-yl)(tetrahydro-2H-pyran-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3-phenylazepan-1-yl)(tetrahydro-2H-pyran-4-yl)methanone” is an organic compound that is used as an intermediate in organic synthesis and medicinal chemistry . It is a complex molecule that contains a phenylazepan ring and a tetrahydropyran ring.
Synthesis Analysis
The synthesis of this compound could involve the reaction of a phenylazepan derivative with a tetrahydropyran derivative. The tetrahydropyran ring can be synthesized from dienones through a reaction with Wittig reagents . The phenylazepan ring could be synthesized from a suitable precursor through a series of reactions .Molecular Structure Analysis
The molecular structure of this compound includes a phenylazepan ring and a tetrahydropyran ring. The phenylazepan ring is a seven-membered ring with one nitrogen atom and six carbon atoms. The tetrahydropyran ring is a six-membered ring with one oxygen atom and five carbon atoms.Chemical Reactions Analysis
The tetrahydropyran ring in this compound can undergo various chemical reactions. For example, the ketone carbonyl group in the tetrahydropyran ring can react with Wittig reagents to prepare various poly-substituted alkene compounds . The ketone carbonyl group can also be reduced to a hydroxyl group by appropriate reducing agents .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Highly Regioselective Synthesis :A study by Alizadeh, Moafi, and Zhu (2015) outlines a regioselective synthesis process for 1H-pyrazol-5-yl (2-hydroxyphenyl)methanone derivatives using a 1,3-dipolar cycloaddition approach. This method demonstrates the versatility of pyrazole derivatives synthesis, potentially offering insights into synthesizing complex compounds like "(3-phenylazepan-1-yl)(tetrahydro-2H-pyran-4-yl)methanone" (Alizadeh, Moafi, & Zhu, 2015).
Antimicrobial and Anti-inflammatory Activities
Antimicrobial Activity :Kumar and colleagues (2012) synthesized a series of pyrazol-1-yl)(pyridin-4-yl)methanones and evaluated their antimicrobial activity. The findings indicated that compounds with methoxy groups exhibited high antimicrobial activity, comparable with standard drugs like ciprofloxacin and fluconazole (Kumar et al., 2012).
Anti-inflammatory Activity :Arunkumar et al. (2009) developed a series of pyrazole derivatives of gallic acid and assessed their anti-inflammatory activity. The synthesized compounds were found to exhibit good anti-inflammatory activity in vivo, suggesting potential therapeutic applications (Arunkumar, Ilango, Manikandan, & Ramalakshmi, 2009).
Catalytic Applications
Green Synthesis :Taheri, Mohebat, and Moslemin (2021) introduced a novel method for synthesizing pyrano[2,3-c]phenazin-15-yl)methanone derivatives using Fe3O4@ZnO-SO3H as a recyclable heterogeneous catalyst under solvent-free conditions. This green synthesis approach emphasizes the importance of environmentally friendly methods in chemical synthesis, which could be relevant for synthesizing complex molecules like "(3-phenylazepan-1-yl)(tetrahydro-2H-pyran-4-yl)methanone" (Taheri, Mohebat, & Moslemin, 2021).
Direcciones Futuras
Propiedades
IUPAC Name |
oxan-4-yl-(3-phenylazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c20-18(16-9-12-21-13-10-16)19-11-5-4-8-17(14-19)15-6-2-1-3-7-15/h1-3,6-7,16-17H,4-5,8-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFMFJYFVGSUCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=CC=C2)C(=O)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-phenylazepan-1-yl)(tetrahydro-2H-pyran-4-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


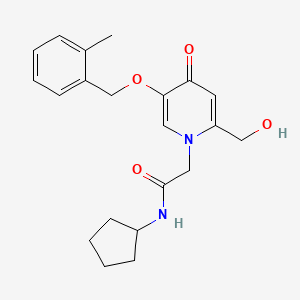
![3,5-dimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2841996.png)
![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,6-difluorobenzamide](/img/structure/B2841997.png)
![N-[1-(4-chlorophenyl)ethyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide](/img/structure/B2841998.png)
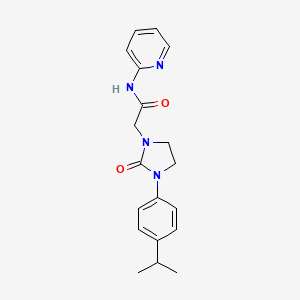
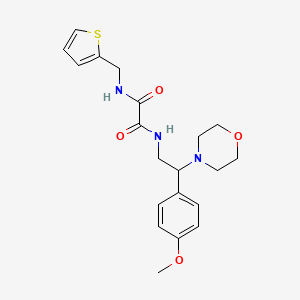
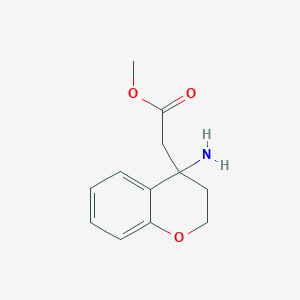
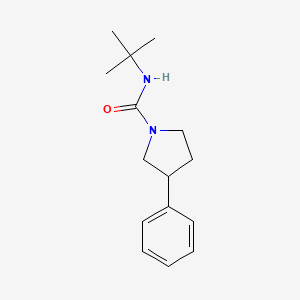
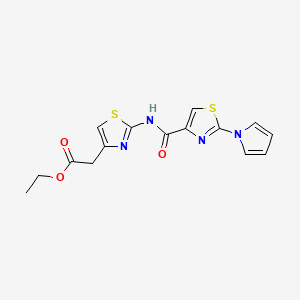
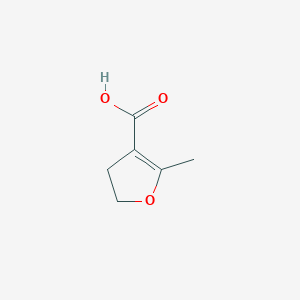
![N-(3,4-dimethoxyphenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2842009.png)
![Allyl 5-(4-bromophenyl)-7-methyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2842010.png)
![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide](/img/structure/B2842011.png)